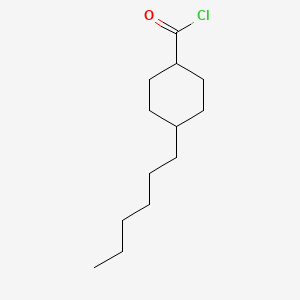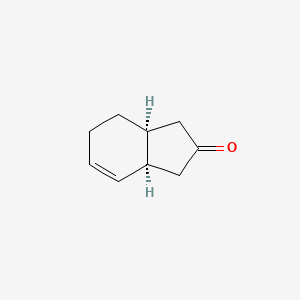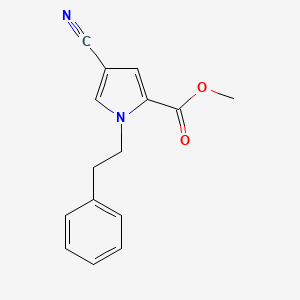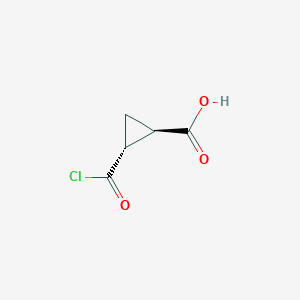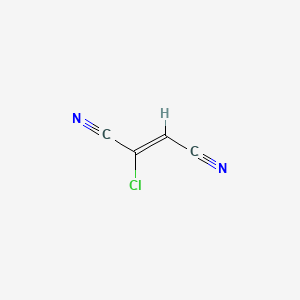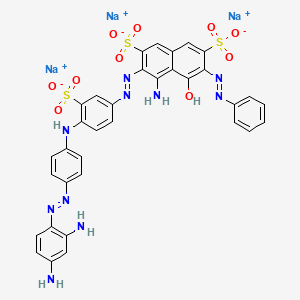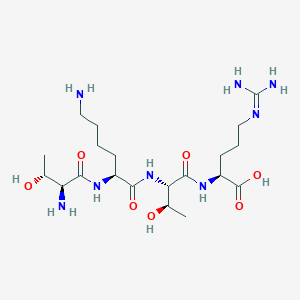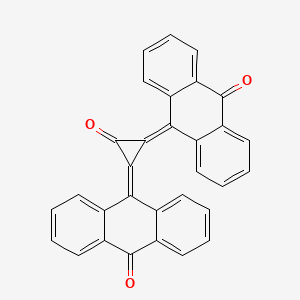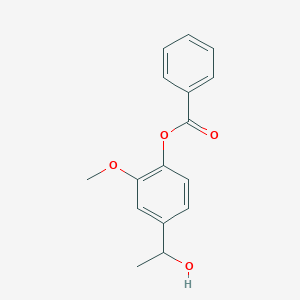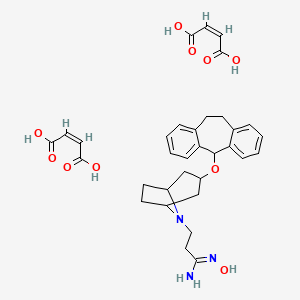
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl and phenyl group attached to the benzothiazole ring, and an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with acetophenone derivatives under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol reacts with acetophenone in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate Schiff base.
Step 2: The Schiff base undergoes cyclization to form the benzothiazole ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzothiazole: Lacks the ethyl and ethanone groups.
2-Ethylbenzothiazole: Lacks the phenyl and ethanone groups.
Benzothiazole: The simplest form, lacking additional substituents.
Uniqueness: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the ethanone moiety, distinguishes it from other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
66252-21-9 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-(2-ethyl-2-phenyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NOS/c1-3-17(14-9-5-4-6-10-14)18(13(2)19)15-11-7-8-12-16(15)20-17/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
JZOVTVQIMMMFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N(C2=CC=CC=C2S1)C(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
